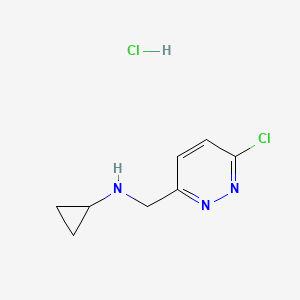

N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine often involves multi-step chemical reactions that yield these compounds with high specificity. For instance, the synthesis of 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones showcases a high yield, one-pot reaction that could be analogous to methods employed for synthesizing N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine derivatives (Hamad & Hashem, 2000).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated through various spectroscopic techniques and crystallography. For example, a study on 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine provided detailed insights into the molecular structure through XRD technique, offering a glimpse into the potential structure analysis of N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are highlighted through their participation in various chemical reactions. For instance, the cyclopropyl group's fate upon N-dealkylation by horseradish peroxidase presents an interesting case of the chemical behavior of cyclopropylamines, which could be relevant for understanding the reactions involving N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine (Shaffer et al., 2001).

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Pharmaceutical and Medicinal Chemistry

- Application : The compound N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which has a similar structure, was synthesized as a potential irreversible inhibitor for the treatment of various malignancies such as triple negative breast cancer .

- Method of Application : The synthesis involved a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

- Results : Although the compound did not show the expected inhibitory potency on the intended target kinase, MPS1, significant activity was found on the kinase p70S6Kβ .

-

Scientific Field: Organic Chemistry and Pharmacology

- Application : 6-Chloropyridazin-3-yl derivatives were synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs) .

- Method of Application : The derivatives were synthesized and their preferred conformations were located through a molecular modeling study .

- Results : All of the compounds had Ki values in the nanomolar range. Some of the compounds showed, in their populated conformations, only pharmacophoric distances longer than the values taken into consideration by the Sheridan model for nAChRs receptors .

-

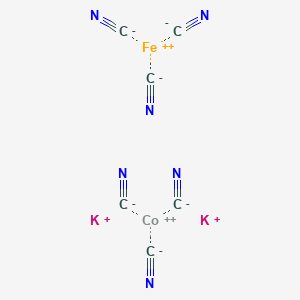

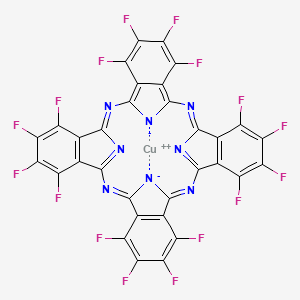

Scientific Field: Inorganic Chemistry and Biochemistry

- Application : Transition metal complexes of pyridazine-based ligands, which include structures similar to your compound, have been synthesized and studied for their biological activities .

- Method of Application : The synthesis involved the creation of Iron (II), Nickel (II), and Copper (II) metal complexes of a ligand derived from condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .

- Results : The ligand and its six metal complexes were evaluated for their in vitro antibacterial and antifungal activities. They were also tested for cytotoxicity against human colon cancer MiaPaCa-2 and PanC-1 cell lines .

-

Scientific Field: Organic Chemistry and Pharmacology

- Application : A compound named 3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino[4,5-b]Quinoxalin-2(1H)-ylMethanone, which has a similar structure, was synthesized and its two stable forms were isolated .

- Method of Application : The compound was obtained by the interaction of 2,3-bis(bromomethyl)quinoxaline and N’-(6-chloropyridazin-3-yl)benzo-hydrazide .

- Results : The conformer ratio correlates with their calculated Gibbs energies .

Eigenschaften

IUPAC Name |

N-[(6-chloropyridazin-3-yl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-8-4-3-7(11-12-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOUYMJPPURPOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine | |

CAS RN |

1289386-54-4 |

Source

|

| Record name | 3-Pyridazinemethanamine, 6-chloro-N-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)